molecular formula C25H32N4O6S B2532366 4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533870-69-8

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2532366
CAS RN: 533870-69-8
M. Wt: 516.61
InChI Key: DAFHGJFLFBZUGU-UHFFFAOYSA-N
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Description

The compound “4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide” is a sulfonamide . Sulfonamides are a group of compounds characterized by a sulfonamide functional group attached to two carbon atoms. They have a wide range of applications, including in the manufacture of dyes and in medicine as antibiotics.

Scientific Research Applications

Molecular Synthesis and Characterization

Research on derivatives of 1,3,4-oxadiazole, such as those involving sulfamoyl groups and various aromatic rings, often focuses on the synthesis and structural characterization of these compounds. For example, studies have synthesized and characterized derivatives through spectral studies and X-ray diffraction, exploring their intermolecular interactions and molecular structures (Subbulakshmi N. Karanth et al., 2019). These foundational studies provide a basis for understanding the chemical and physical properties of similar compounds, potentially including the one of interest.

Electronic and Optical Applications

Compounds containing oxadiazole rings, such as those related to the query compound, have been investigated for their potential applications in electronic and optical devices. For instance, research into oxadiazole-containing hole-blocking materials for organic light-emitting diodes (OLEDs) highlights the utility of oxadiazole derivatives in improving device performance and efficiency (Changsheng Wang et al., 2001). These findings suggest avenues for applying similar chemical structures in the development of electronic materials and devices.

Biological Applications

Although the request specifically excludes drug use, dosage, and side effects, it's notable that compounds with structural features similar to the query compound often undergo evaluation for biological activities. For example, studies on sulfonamide and sulfone derivatives have explored their roles as inhibitors against various biological targets, suggesting potential research applications in medicinal chemistry and drug design (C. Supuran et al., 2013). These investigations point to the broader relevance of such compounds in biological and pharmaceutical research.

Material Science Applications

Research into polymeric materials incorporating oxadiazole units has shown that these compounds can exhibit unique properties, such as high thermal stability and specific optical behaviors, making them candidates for advanced material applications (Chih-Jung Chen et al., 2013). This suggests potential applications of the compound of interest in the development of new materials with desirable thermal and optical properties.

properties

IUPAC Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O6S/c1-16(2)14-29(15-17(3)4)36(31,32)22-9-7-18(8-10-22)23(30)26-25-28-27-24(35-25)19-11-20(33-5)13-21(12-19)34-6/h7-13,16-17H,14-15H2,1-6H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFHGJFLFBZUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[bis(2-methylpropyl)sulfamoyl]-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

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